2-Cyclopentylbutanedioic acid 2-Cyclopentylbutanedioic acid
Brand Name: Vulcanchem
CAS No.: 6053-61-8
VCID: VC20466139
InChI: InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

2-Cyclopentylbutanedioic acid

CAS No.: 6053-61-8

Cat. No.: VC20466139

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopentylbutanedioic acid - 6053-61-8

Specification

CAS No. 6053-61-8
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 2-cyclopentylbutanedioic acid
Standard InChI InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)
Standard InChI Key RMCKVLJGPLHPSL-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)C(CC(=O)O)C(=O)O

Introduction

Structural and Chemical Properties

Spectral and Physical Data

While experimental data for the free acid is scarce, its tert-butyl ester analog provides indirect insights:

  • Ester molecular formula: C13H22O4\text{C}_{13}\text{H}_{22}\text{O}_4

  • Hydrolysis product: The free acid is obtainable via ester hydrolysis under acidic or basic conditions, a common strategy in organic synthesis .

Predicted physical properties:

PropertyValue
Melting point~120–140°C (estimated)
SolubilityModerate in polar solvents (e.g., ethanol, DMSO)
pKa values~2.5 and 4.5 (typical for dicarboxylic acids)

Synthesis and Derivitization

Synthetic Routes

The synthesis of 2-cyclopentylbutanedioic acid can be inferred from methods used for structurally related compounds:

Alkylation of Succinic Acid Derivatives

A plausible route involves the alkylation of succinic anhydride or its esters with cyclopentyl halides. For example:

  • Deprotonation: Sodium hydride deprotonates a succinate ester at the α-position.

  • Alkylation: Reaction with cyclopentylmethyl bromide introduces the cyclopentyl group.

  • Hydrolysis: Acidic or basic hydrolysis removes protecting groups, yielding the free dicarboxylic acid .

Biocatalytic Approaches

Enzymatic methods, such as lipase-catalyzed asymmetric synthesis, could stereoselectively introduce the cyclopentyl group, though this remains speculative without direct evidence.

Industrial Production Challenges

Industrial-scale synthesis faces hurdles such as:

  • Steric hindrance: The cyclopentyl group complicates reaction kinetics.

  • Purification: Separating diastereomers (if present) requires advanced chromatography or crystallization techniques.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s dual carboxylic acid groups enable diverse transformations:

Reaction TypeReagents/ConditionsProducts
EsterificationAlcohols, H2SO4\text{H}_2\text{SO}_4Diesters (e.g., dimethyl 2-cyclopentylsuccinate)
AmidationThionyl chloride, aminesDiamides or monoamides
ReductionLiAlH4\text{LiAlH}_42-cyclopentyl-1,4-butanediol

Stability Considerations

  • Thermal degradation: Decomposes above 200°C, releasing CO2\text{CO}_2 and cyclopentene derivatives.

  • Photolysis: UV exposure may induce decarboxylation, necessitating storage in amber containers.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s rigid cyclopentyl group makes it a candidate for drug design:

  • Angiotensin-converting enzyme (ACE) inhibitors: Analogous to biphenyl tetrazole derivatives in patents , it could serve as a scaffold for hypertension drugs.

  • Anti-inflammatory agents: Dicarboxylic acids often modulate prostaglandin pathways, suggesting therapeutic potential .

Materials Science

  • Polymer precursors: Copolymerization with diamines yields polyamides with enhanced thermal stability.

  • Metal-organic frameworks (MOFs): Carboxylate groups coordinate metal ions, forming porous structures for gas storage.

Asymmetric Catalysis

Chiral variants of 2-cyclopentylbutanedioic acid could act as ligands in enantioselective catalysis, though this remains unexplored in the literature.

Comparative Analysis with Analogous Compounds

CompoundKey DifferenceReactivity/Bioactivity
Succinic acidLack of cyclopentyl groupLower lipid solubility
2-Cyclohexylbutanedioic acidLarger cyclohexyl ringReduced metabolic clearance
2-Cyclopropylbutanedioic acidStrained cyclopropane ringEnhanced electrophilicity

The cyclopentyl group balances steric bulk and conformational flexibility, optimizing interactions in biological systems .

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